molecular formula C39H70N18O11 B10832021 MBP MAPK Substrate

MBP MAPK Substrate

Cat. No.: B10832021
M. Wt: 967.1 g/mol
InChI Key: UAPJQIXAXHXPGL-XACXWONYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MBP MAPK Substrate involves solid-phase peptide synthesis, a method widely used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a high degree of purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring consistency and efficiency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures that the final product meets the required purity standards for research applications .

Chemical Reactions Analysis

Types of Reactions: MBP MAPK Substrate primarily undergoes phosphorylation reactions when interacting with mitogen-activated protein kinases. Phosphorylation is a critical post-translational modification where a phosphate group is added to the substrate, altering its function and activity .

Common Reagents and Conditions: The phosphorylation of this compound typically occurs in the presence of adenosine triphosphate (ATP) and magnesium ions, which are essential cofactors for kinase activity. The reaction is carried out under physiological conditions, including a neutral pH and a temperature of around 37°C .

Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modification can lead to changes in the substrate’s conformation, activity, and interactions with other proteins .

Mechanism of Action

The mechanism of action of MBP MAPK Substrate involves its recognition and phosphorylation by mitogen-activated protein kinases. These kinases transfer a phosphate group from adenosine triphosphate to specific serine or threonine residues on the substrate. This phosphorylation event triggers conformational changes in the substrate, modulating its activity and interactions with other proteins. The phosphorylated substrate can then participate in downstream signaling pathways, influencing various cellular responses .

Properties

Molecular Formula

C39H70N18O11

Molecular Weight

967.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C39H70N18O11/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t20-,21+,22-,23-,24-,25-,26-,29-/m0/s1

InChI Key

UAPJQIXAXHXPGL-XACXWONYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O

Origin of Product

United States

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